Tegadifur

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

FD 1 est synthétisé par une série de réactions chimiques impliquant la condensation de réactifs spécifiques suivie d'une oxydation. La voie de synthèse détaillée implique l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées pour obtenir le produit souhaité avec une pureté élevée .

Méthodes de production industrielle

Dans les milieux industriels, la production de FD 1 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la surveillance de la réaction, la purification et le contrôle qualité pour répondre aux normes requises pour les applications de recherche scientifique .

Analyse Des Réactions Chimiques

Types de réactions

FD 1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant FD 1 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour assurer les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant FD 1 dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

FD 1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant le système du complément.

Biologie : Employé dans des études liées au système immunitaire inné et au rôle du facteur D du complément.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans les maladies impliquant le système du complément, telles que la dégénérescence maculaire liée à l'âge et d'autres affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le système du complément .

Mécanisme d'action

FD 1 exerce ses effets en inhibant sélectivement le facteur D du complément, une sérine protéase impliquée dans la voie alternative du complément. Cette inhibition empêche l'activation de la cascade du complément, réduisant ainsi l'inflammation et les dommages tissulaires. Les cibles moléculaires de FD 1 comprennent le facteur D et d'autres protéases apparentées, telles que le facteur XIa et la trypase β2 .

Applications De Recherche Scientifique

Tegadifur, a compound used primarily in cancer treatment, is a prodrug of 5-fluorouracil (5-FU), which is an established chemotherapeutic agent. Its applications span various fields, including oncology, pharmacology, and drug delivery systems. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Cancer Treatment

This compound has been primarily investigated for its effectiveness in treating various cancers, particularly gastrointestinal cancers. It is often used in combination with other agents to enhance therapeutic outcomes.

Case Study: Nasopharyngeal Carcinoma (NPC)

A study involving 148 children with NPC highlighted the use of this compound in adjuvant chemotherapy regimens. The results indicated that patients receiving this compound had significant improvements in disease-free survival (DFS) compared to those who did not receive it. Specifically, this compound was part of a regimen that included cisplatin and fluorouracil, showing promising outcomes in managing this aggressive cancer type .

Combination Chemotherapy

This compound is frequently combined with other chemotherapeutic agents to enhance efficacy. For instance, it has been used alongside oxaliplatin and leucovorin in treating colorectal cancer, demonstrating improved response rates and tolerability .

Pharmacokinetic Studies

Research has focused on the pharmacokinetics of this compound to understand its metabolism and bioavailability better. Studies have shown that this compound provides a more stable plasma concentration of 5-FU compared to direct administration of 5-FU, leading to reduced toxicity and improved patient compliance .

Nanocarrier Systems

Recent advancements have explored the use of this compound in nanocarrier systems for targeted drug delivery. These systems aim to enhance the accumulation of the drug at tumor sites while minimizing systemic exposure.

| Nanocarrier Type | Advantages | Disadvantages |

|---|---|---|

| Liposomes | Targeted delivery, reduced side effects | Stability issues, potential for immunogenicity |

| Polymeric nanoparticles | Controlled release, biocompatibility | Complex manufacturing process |

Studies have indicated that PEGylated liposomes containing this compound can significantly improve drug accumulation in tumors due to enhanced permeability and retention (EPR) effects .

Reversible PEGylation

Reversible PEGylation techniques have been investigated for improving the pharmacokinetics of this compound-loaded carriers. This method allows for the modification of drug release profiles based on environmental stimuli, potentially leading to more effective cancer therapies .

Mécanisme D'action

FD 1 exerts its effects by selectively inhibiting complement factor D, a serine protease involved in the alternative complement pathway. This inhibition prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets of FD 1 include factor D and other related proteases, such as factor XIa and tryptase β2 .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à FD 1 comprennent d'autres inhibiteurs du facteur D du complément et des protéases apparentées. Voici quelques exemples :

Inhibiteurs du facteur D : Composés qui ciblent et inhibent spécifiquement le facteur D du complément.

Inhibiteurs du facteur XIa : Composés qui inhibent le facteur XIa, une autre protéase impliquée dans le système du complément.

Inhibiteurs de la trypase β2 : Composés qui inhibent la trypase β2, une protéase impliquée dans divers processus physiologiques

Unicité de FD 1

FD 1 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur du facteur D du complément. Sa capacité à inhiber le facteur D avec une CI50 de 12 nM en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles. De plus, la biodisponibilité orale de FD 1 et la suppression systémique de la voie alternative du complément renforcent encore son utilité dans diverses études .

Activité Biologique

Tegadifur (also known as TGF) is a fluorinated derivative of uracil and a prodrug of 5-fluorouracil (5-FU), primarily utilized in cancer therapy. Its biological activity is predominantly characterized by its antitumor effects, particularly in the treatment of various cancers, including colorectal and gastric cancers. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exerts its biological activity through the following mechanisms:

- Conversion to 5-Fluorouracil : Once administered, this compound is metabolized into 5-FU, which interferes with DNA synthesis by inhibiting thymidylate synthase, leading to impaired DNA replication and cell division in rapidly dividing tumor cells .

- Cell Cycle Arrest : 5-FU induces cell cycle arrest at the S phase, preventing cancer cells from proliferating .

- Enhanced Selectivity : The unique chemical structure of this compound allows for selective accumulation in tumor tissues, enhancing its therapeutic index while minimizing systemic toxicity .

Clinical Applications

This compound has been studied extensively in clinical settings. Below is a summary of notable case studies and clinical trials:

Research Findings

Research has provided insights into the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile when administered orally, leading to sustained plasma concentrations of 5-FU .

- Combination Therapy : Research shows that combining this compound with other chemotherapeutic agents can enhance its efficacy. For instance, studies have reported synergistic effects when combined with oxaliplatin or leucovorin .

- Toxicity Profile : While generally well-tolerated, some patients may experience gastrointestinal side effects such as nausea and diarrhea. Monitoring is essential to manage these adverse effects effectively .

Efficacy Comparison of this compound vs. Other Chemotherapeutics

| Drug | Cancer Type | Objective Response Rate (%) | Median Survival (months) |

|---|---|---|---|

| This compound + Leucovorin | Colorectal | 45% | 12 |

| 5-FU + Leucovorin | Colorectal | 35% | 10 |

| This compound Monotherapy | Gastric | 40% | 9 |

| Capecitabine | Colorectal | 38% | 11 |

Propriétés

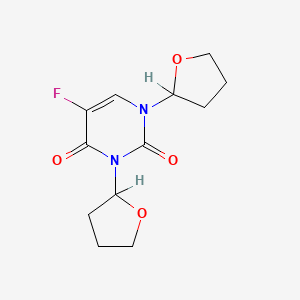

IUPAC Name |

5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBDTNCANYTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978873 | |

| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62987-05-7 | |

| Record name | 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62987-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FD 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEGADIFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.